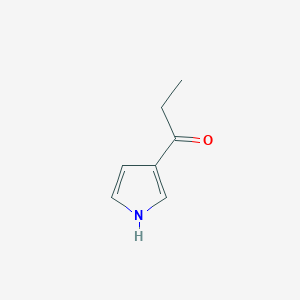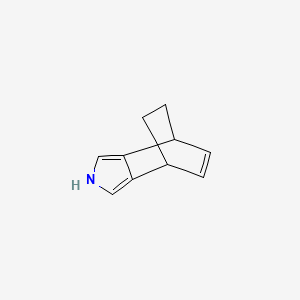
4,7-dihydro-4,7-ethano-2H-isoindole
Overview
Description
4,7-Dihydro-4,7-ethano-2H-isoindole is a heterocyclic compound that serves as a versatile building block in organic synthesis. It is particularly notable for its role in the synthesis of extended porphyrins, which are relevant in various optical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dihydro-4,7-ethano-2H-isoindole typically involves a three-step process starting from tosylacetylene. This process includes a Diels-Alder reaction, Barton-Zard synthesis, and thermal decarboxylation . Another method involves heating the compound at 200°C to induce a retro-Diels–Alder reaction, yielding isoindole in essentially quantitative yield .
Industrial Production Methods
While specific industrial production methods are not extensively documented, the retro-Diels–Alder reaction at high temperatures is a promising approach for large-scale synthesis due to its high yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
4,7-Dihydro-4,7-ethano-2H-isoindole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form isoindole derivatives.
Reduction: Reduction reactions can modify the double bonds within the structure.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like trifluoroacetic acid and bases such as potassium tert-butoxide . The retro-Diels–Alder reaction is a key reaction condition, typically conducted at 200°C .
Major Products Formed
The major products formed from these reactions include isoindole and its derivatives, which are useful intermediates in the synthesis of extended porphyrins .
Scientific Research Applications
4,7-Dihydro-4,7-ethano-2H-isoindole has several scientific research applications:
Biology: Its derivatives are explored for potential biological activities.
Medicine: Research is ongoing into its potential use in drug development.
Industry: It is relevant in the production of materials for optical applications.
Mechanism of Action
The mechanism of action of 4,7-dihydro-4,7-ethano-2H-isoindole involves its ability to undergo the retro-Diels–Alder reaction, forming isoindole. This reaction is facilitated by the thermal stability of the compound at high temperatures (200°C) . The molecular targets and pathways involved are primarily related to its role as a building block in the synthesis of complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
4,7-Dihydroisoindole: A reduced form of isoindole, used as a building block for extended porphyrins.
Isoindole: The parent compound, which is less stable but serves as a key intermediate in various synthetic pathways.
Uniqueness
4,7-Dihydro-4,7-ethano-2H-isoindole is unique due to its high thermal stability and efficiency in undergoing the retro-Diels–Alder reaction, making it a valuable synthon for the synthesis of complex organic molecules .
Properties
IUPAC Name |
4-azatricyclo[5.2.2.02,6]undeca-2,5,8-triene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-2-8-4-3-7(1)9-5-11-6-10(8)9/h1-2,5-8,11H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBOHYIXUAXBRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CC1C3=CNC=C23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30554526 | |
| Record name | 4,7-Dihydro-2H-4,7-ethanoisoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30554526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118824-61-6 | |
| Record name | 4,7-Dihydro-2H-4,7-ethanoisoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30554526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,2-Dimethyl-2H-pyrano[2,3-b]pyridine](/img/structure/B3346354.png)
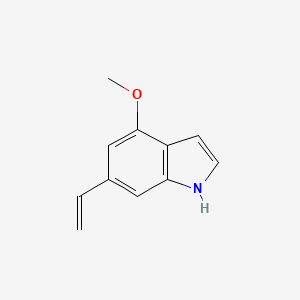
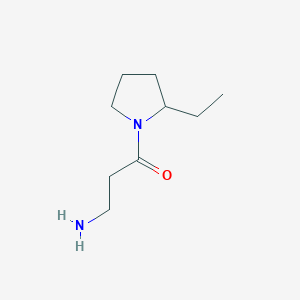

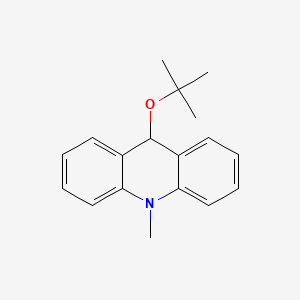
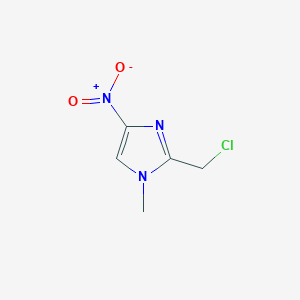
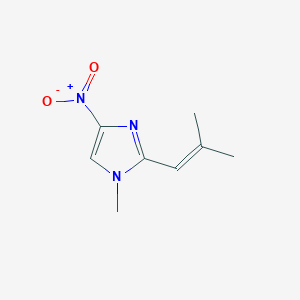
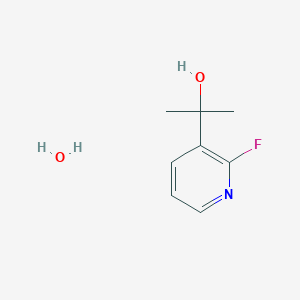
![1H-Pyrrolo[2,3-b]pyridine, 2-cyclopropyl-5-fluoro-](/img/structure/B3346413.png)
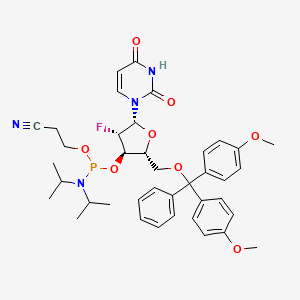
![methyl 4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B3346425.png)

